(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is a boronic acid derivative featuring a pyrrole moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the methoxycarbonyl group enhances its reactivity and solubility, making it a valuable building block in the synthesis of complex organic molecules.
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. It can be further classified as a pyrrole derivative due to the presence of the pyrrole ring structure.
The synthesis of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid typically involves two main steps: borylation of a pyrrole precursor followed by functionalization.
The borylation reaction is typically carried out in an inert atmosphere using solvents like dimethoxyethane or dichloromethane. The use of catalytic systems such as Pd(OAc)2/SPhos allows for efficient coupling reactions, yielding high purity products .
The molecular structure of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid consists of a pyrrole ring substituted at the 5-position with a methoxycarbonyl group and a boronic acid functional group at the 2-position.
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid participates in several key chemical reactions:
The reactions are typically performed under controlled conditions, utilizing bases like potassium carbonate or sodium bicarbonate to facilitate deprotonation and promote nucleophilic attack on electrophiles .
The mechanism of action for (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid primarily involves its role as a reactive intermediate in organic synthesis:
Studies have shown that boronic acids exhibit unique reactivity patterns that can be exploited in drug development and material science .
Relevant data indicates that this compound retains its integrity over extended periods when stored properly .
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid serves multiple roles in scientific research:
Boronic acids, characterized by the general formula R-B(OH)₂, represent a versatile class of organoboron compounds where the boron atom is bonded to two hydroxyl groups and one organic substituent (R). This unique trigonal planar configuration confers distinctive Lewis acid properties, enabling boron to accept electrons from nucleophiles and undergo reversible hybridization shifts to tetrahedral anionic forms at physiological pH [1] [3]. This electron-deficient nature facilitates dynamic covalent interactions with biological nucleophiles, including serine, threonine, and tyrosine residues in enzyme active sites, positioning boronic acids as privileged scaffolds in medicinal chemistry and targeted drug design [5] [8].
The reactivity profile of boronic acids is governed by substituent effects on the boron atom. Electron-withdrawing groups enhance Lewis acidity (lowering pKₐ), while electron-donating groups diminish it. This tunability enables precise modulation of binding kinetics for therapeutic applications. Historically perceived as toxic, boronic acids have been re-evaluated following the approval of bortezomib (2003), ixazomib (2015), and vaborbactam (2017), establishing their safety and efficacy profiles [1] [6]. Their metabolic degradation to boric acid—a naturally occurring compound in plants and nuts—further supports their biological compatibility [1] [9].
Table 1: Fundamental Properties of Boronic Acid Subclasses
Subclass | Representative Structure | pKₐ Range | Key Reactivity Traits | Primary Applications |
---|---|---|---|---|
Arylboronic Acids | C₆H₅B(OH)₂ | 8.5-10.0 | Moderate Lewis acidity, Suzuki cross-coupling | Drug design, sensors |
Alkylboronic Acids | CH₃(CH₂)ₙB(OH)₂ | 10.0-11.0 | Lower Lewis acidity, slower transmetalation | Prodrug development |
Heteroarylboronic Acids | Heterocycle-B(OH)₂ | 4.0-8.5 | Enhanced acidity, target specificity | Pharmaceuticals, agrochemicals |
Benzoxaboroles | Cyclic B-O linkage | 7.0-8.5 | Constrained geometry, improved bioavailability | Antifungals, antivirals |
Carboranes | Closo-dodecaborane | ~3.8 | Superacidic, 3D geometry | BNCT, nanomaterials |
Pyrrole heterocycles constitute essential structural motifs in pharmaceuticals, natural products, and functional materials. Incorporating boronic acid functionality at the pyrrole 2- or 3-position merges the biological relevance of pyrroles with the synthetic versatility of boronic acids. The electron-rich pyrrole nucleus significantly influences boron's electrophilicity, enhancing its reactivity toward transmetalation and covalent bonding compared to phenylboronic analogs [1] [7]. This electronic modulation makes pyrrolylboronic acids particularly valuable in Suzuki-Miyaura cross-coupling—the pivotal carbon-carbon bond-forming reaction central to complex molecule assembly [1] [3].
Pyrrolylboronic acids serve as key intermediates for constructing pharmacologically active compounds containing pyrrole subunits. Their synthetic utility extends beyond medicinal chemistry to materials science, where they enable precise molecular engineering of conductive polymers and sensors. The methoxycarbonyl substituent in (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid further diversifies its reactivity, providing an anchor for amidation, reduction, or hydrolysis, thus serving as a multifunctional building block in retrosynthetic planning [4] [7].
Table 2: Synthetic Advantages of Pyrrolylboronic Acids Over Other Heterocyclic Boronic Acids
Parameter | Pyrrolylboronic Acids | Pyridinylboronic Acids | Indolylboronic Acids |
---|---|---|---|
Boron pKₐ | 4.5-6.0 | 7.0-8.5 | 6.5-8.0 |
Heterocycle Electronics | Electron-rich, enhances B electrophilicity | Electron-deficient, reduces B electrophilicity | Variable (depends on substitution) |
Suzuki Coupling Efficiency | High (electron deficiency favors transmetalation) | Moderate | Moderate to High |
Stability in Protic Media | Moderate (requires inert atmosphere) | High | Moderate |
Common Positions | 2- or 3-Boron | 2-, 3-, or 4-Boron | Typically 3-Boron |
Protecting Group Needs | High (N-H requires protection) | Low | Moderate (N-H protection) |
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid (CAS# 1150114-43-4; C₆H₈BNO₄; MW 168.95 g/mol) emerged as a specialized synthetic intermediate in the early 2010s, coinciding with advances in heterocyclic boronate synthesis [4]. Its structural architecture features three critical functional handles: 1) The boronic acid group at C2, enabling cross-coupling and target engagement; 2) The N-H pyrrole proton, offering hydrogen-bonding capacity or deprotonation sites; and 3) The C5 methoxycarbonyl group, serving as an electrophile for nucleophilic substitution or precursor to carboxylic acid derivatives. This triad of functionalities enables its application across diverse chemical domains, though its commercial availability remains limited relative to simpler boronic acids [4].
In medicinal chemistry, this compound serves as a precursor to protease inhibitors and kinase-directed therapeutics, leveraging the boronic acid's ability to form reversible covalent bonds with catalytic residues. The pyrrole core provides a rigid scaffold for spatial orientation of pharmacophores, while the ester group facilitates prodrug design or structural diversification [1] [6]. Beyond therapeutics, it finds utility in materials science for synthesizing conjugated polymers with optoelectronic properties, where the pyrrole-boronate acts as a monomer for controlled polymerization [7]. Synthetic protocols typically employ palladium-catalyzed borylation of halogenated pyrrole esters or transmetallation of pyrrolyl stannanes under anhydrous conditions, with storage requiring inert atmospheres at -20°C to prevent protodeboronation [4] [9].
Table 3: Documented and Potential Applications of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic Acid
Application Domain | Specific Use | Mechanistic Role | References |
---|---|---|---|
Pharmaceutical Synthesis | Proteasome inhibitor intermediates | Forms tetrahedral adduct with Thr1Oγ | [1] [6] |
Antibiotic Development | β-lactamase inhibitor scaffolds | Covalently inhibits serine hydrolases | [5] [9] |
Suzuki-Miyaura Cross-Coupling | Synthesis of biphenyl-pyrrole hybrids | Transmetalation agent | [1] [7] |
Polymer Chemistry | Conductive polymer monomers | Electropolymerization unit | [7] |
Sensing Platforms | Saccharide recognition elements | Reversible boronate ester formation | [8] |
Prodrug Systems | Esterase-activated boron therapeutics | Masked carboxylic acid prodrug | [6] [9] |
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid structure visualized:(Core structure consists of pyrrole ring with B(OH)₂ at C2 and COOCH₃ at C5)
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1